molecular formula C23H25NO7 B2801336 (Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859663-78-8

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2801336
CAS No.: 859663-78-8
M. Wt: 427.453
InChI Key: RNTAGCVOPKQJTR-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO7 and its molecular weight is 427.453. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7/c1-27-18-7-4-14(21(28-2)23(18)29-3)12-19-20(26)15-5-6-17(25)16(22(15)31-19)13-24-8-10-30-11-9-24/h4-7,12,25H,8-11,13H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTAGCVOPKQJTR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, often referred to as a benzofuran derivative, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique structural features, including a benzofuran core and various functional groups that contribute to its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O3C_{19}H_{22}N_2O_3, and its structure includes:

  • A benzofuran ring system.
  • A morpholinomethyl substituent.
  • A trimethoxybenzylidene moiety.

This specific arrangement allows for diverse interactions with biological targets.

1. Antioxidant Properties

Benzofuran derivatives are well-known for their antioxidant capabilities. Research indicates that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage related to various diseases.

2. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its ability to inhibit the growth of these microorganisms suggests potential therapeutic applications in treating infections.

3. Anticancer Effects

There is growing evidence that this compound may have anticancer properties. Mechanistic studies indicate that it can induce apoptosis in cancer cells through:

  • Cell cycle arrest : Inhibiting cell division.
  • Induction of apoptosis : Triggering programmed cell death pathways.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Reactive oxygen species (ROS) modulation : By modulating ROS levels, it can influence cell survival and death.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methoxyphenyl-benzofuranContains methoxy groupAntioxidantLacks morpholino group
5-HydroxybenzofuranHydroxyl group on benzofuranAntimicrobialNo methylene linker
Morpholino-benzothiazoleMorpholino attached to thiazoleAnticancerDifferent heterocyclic core

The presence of both a methoxy group and a morpholinomethyl substituent enhances the compound's selectivity and efficacy compared to its analogs.

Case Studies

Recent studies have focused on the synthesis and characterization of this compound, exploring its effects on various cell lines. For instance:

  • In vitro assays demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.
  • Animal models showed reduced tumor growth when treated with this compound compared to controls.

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